![molecular formula C7H12ClNO2 B2643359 rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride CAS No. 1820580-13-9](/img/structure/B2643359.png)
rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1S,4R,7R)-2-Azabicyclo[221]heptane-7-carboxylic acid hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the nitrogen atom: This step often involves the use of an amine or ammonia in a substitution reaction to introduce the nitrogen atom into the bicyclic structure.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and other industrial equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
The compound has been investigated for its potential as a scaffold in the design of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. Compounds that modulate nAChRs can have significant therapeutic effects in treating cognitive deficits associated with these conditions.
Neuroscience Studies
Research indicates that derivatives of azabicyclo compounds can enhance synaptic plasticity and cognitive function. The ability of rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride to act as a partial agonist at nAChRs suggests its potential role in neuroprotection and cognitive enhancement.
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of more complex molecules used in drug development. Its bicyclic structure allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities with potential biological activity.
Case Study 1: Development of nAChR Agonists
A study demonstrated that modifications to the azabicyclo structure could yield compounds with enhanced affinity for nAChRs. The introduction of different substituents at the nitrogen atom significantly affected binding affinity and selectivity, indicating that this compound could be a lead compound for further optimization in drug design.
Case Study 2: Cognitive Enhancer Research
In preclinical trials, derivatives of this compound were shown to improve memory retention in animal models of cognitive impairment. These findings suggest its potential application as a cognitive enhancer in clinical settings for patients with neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
- rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Uniqueness
rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and properties compared to its similar compounds.
Biologische Aktivität
The compound rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride is a bicyclic structure that features a nitrogen atom within its framework. This unique configuration has implications for its biological activity, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.
- Molecular Formula : C7H12ClNO
- Molecular Weight : 141.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Nucleophilic Activity : The nitrogen atom in the bicyclic structure can act as a nucleophile in biochemical reactions.
- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding with biological macromolecules, influencing enzyme-substrate interactions and receptor binding.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for specific enzymes, which is critical in drug design:
- Example Case Study : A study demonstrated that derivatives of azabicyclo compounds exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology:
- Case Study Findings : Investigations into similar bicyclic compounds have shown efficacy in modulating neurotransmitter systems, indicating that this compound may influence cognitive functions or treat neurological disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Enzyme inhibitor; potential neuroactive properties |
rac-(1S,2R,4R)-6-Oxo-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | Structure | Moderate enzyme inhibition; less neuroactive |
(1S,4R,7R)-Bicyclic amine derivative | N/A | High affinity for neurotransmitter receptors; used in CNS drug development |
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives:
Eigenschaften
IUPAC Name |
(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(6)8-3-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKJAWLBBNVOSD-WLUDYRNVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@H]1CN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.